

Propyl Salicylate vs. Isopropyl Salicylate: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: *Propyl salicylate*

Cat. No.: *B7767159*

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparison of **propyl salicylate** and **isopropyl salicylate**, focusing on their physicochemical properties, spectroscopic data, biological activities, and safety profiles. The information is supported by established experimental protocols to aid in research and development endeavors.

Physicochemical Properties

Propyl salicylate and **isopropyl salicylate**, while isomers, exhibit distinct physicochemical properties that influence their behavior and potential applications. A summary of these properties is presented below.

Property	Propyl Salicylate	Isopropyl Salicylate
Molecular Formula	C ₁₀ H ₁₂ O ₃	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol	180.20 g/mol
Appearance	Colorless to pale yellow liquid or solid	Clear, colorless to very slightly yellow liquid
Boiling Point	239-240 °C at 760 mmHg	122 °C at 18 mmHg
Melting Point	96-97 °C	Not available (liquid at room temperature)
Density	1.097-1.101 g/cm ³ at 20 °C	~1.06-1.09 g/cm ³
Refractive Index	1.514-1.517 at 20 °C	1.509-1.511
Flash Point	100.56 °C	> 93 °C
logP (o/w)	3.800 (estimated)	3.386 (estimated)
Water Solubility	118.8 mg/L at 25 °C (estimated)	Sparingly soluble
Solubility in Organics	Soluble in alcohol	Soluble in alcohol and oils[1]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for each molecule, allowing for their identification and characterization.

Spectroscopic Data	Propyl Salicylate	Isopropyl Salicylate
^1H NMR	Signals for aromatic protons (6.8-7.8 ppm), O-CH ₂ (triplet), -CH ₂ - (sextet), and -CH ₃ (triplet) protons are characteristic.	Signals for aromatic protons, O-CH (septet), and -CH ₃ (doublet) protons are characteristic.
^{13}C NMR	Characteristic peaks for aromatic, carbonyl, and propyl carbons.	Characteristic peaks for aromatic, carbonyl, and isopropyl carbons.
IR Spectroscopy	Key absorptions include a broad O-H stretching band (around 3200-3600 cm ⁻¹) and a strong C=O stretching band (around 1650-1700 cm ⁻¹).	Similar to propyl salicylate with characteristic O-H and C=O stretching bands.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 180.	Molecular ion peak (M ⁺) at m/z 180.

Biological Activities and Safety Profile

Both propyl and isopropyl salicylate are derivatives of salicylic acid and are expected to share similar biological activities, primarily as anti-inflammatory and analgesic agents. However, their isomeric structures may lead to differences in potency and efficacy.

Anti-inflammatory and Analgesic Activity: Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis.[2] This mechanism is also responsible for their analgesic properties. **Propyl salicylate** is reported to have anti-inflammatory and analgesic properties.[3] While direct comparative studies on the potency of propyl versus isopropyl salicylate are limited, their activity is attributed to the parent salicylic acid molecule.

Bactericidal Activity: Isopropyl salicylate has been reported to be bactericidal against both gram-positive and gram-negative bacteria.[1]

Safety Profile:

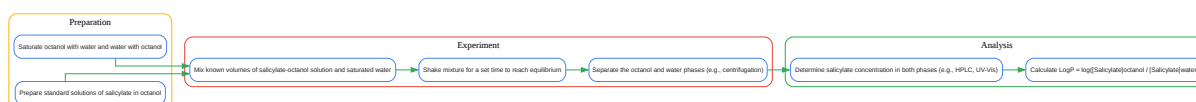
- **Propyl Salicylate:** Classified as irritating to the skin and eyes.[4][5]
- **Isopropyl Salicylate:** Also considered an irritant to the skin and eyes.[6][7][8] It is classified as hazardous to the aquatic environment with long-lasting effects.[9]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the characterization and comparison of propyl and isopropyl salicylate.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

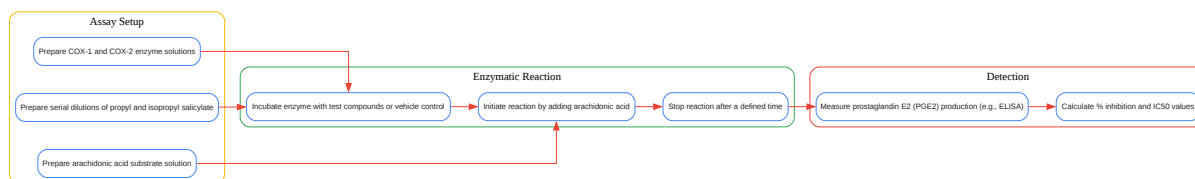


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Workflow for LogP Determination

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.

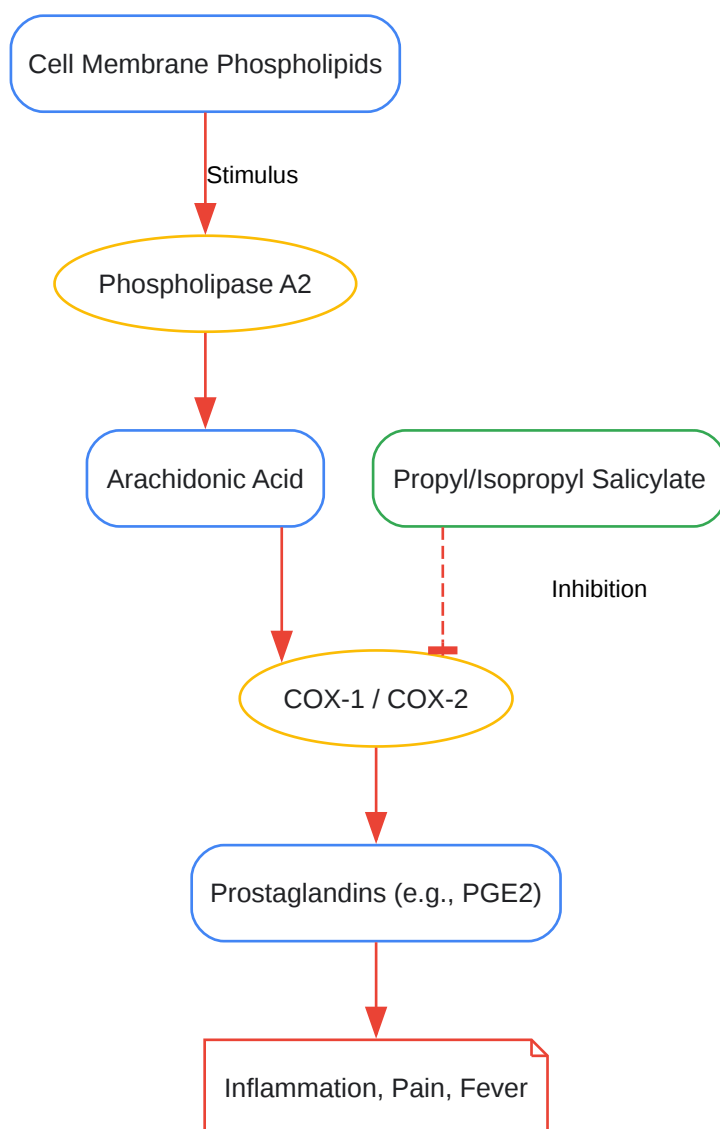


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COX Inhibition Assay Workflow

Signaling Pathway

The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylates involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation and pain.



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Salicylate COX Inhibition Pathway

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